molecular formula C9H10ClNO B14854079 2-Chloro-5-cyclopropoxy-4-methylpyridine

2-Chloro-5-cyclopropoxy-4-methylpyridine

Cat. No.: B14854079
M. Wt: 183.63 g/mol
InChI Key: WIOJXEKDRIYHQB-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-4-methylpyridine (CAS: Not explicitly provided in evidence) is a halogenated pyridine derivative with a cyclopropoxy substituent at the 5-position and a methyl group at the 4-position. This compound is structurally characterized by its pyridine ring system, which is substituted with electron-withdrawing (chloro) and sterically bulky (cyclopropoxy) groups.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

WIOJXEKDRIYHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-cyclopropoxy-4-methylpyridine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-cyclopropoxy-4-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-5-cyclopropoxy-4-methylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
2-Chloro-5-cyclopropoxy-4-methylpyridine Cl (2), cyclopropoxy (5), CH₃ (4) ~183.6 (estimated) Not reported Intermediate for kinase inhibitors
2-Chloro-4-iodo-5-methylpyridine Cl (2), I (4), CH₃ (5) 268.5 Not reported ERK2 inhibitor intermediate
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine Cl (2), F (5), CH₂OH (4) 191.6 Not reported Potential pharmaceutical intermediate
5-Chloro-4-cyclopropylpyridin-2-amine Cl (5), cyclopropyl (4), NH₂ (2) 169.6 Not reported Bioactive scaffold in drug discovery
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives Cl (2), aryl (5), NH₂ (2) 466–545 268–287 Antimicrobial agents

Key Observations:

Substituent Effects on Reactivity :

  • The cyclopropoxy group in 2-Chloro-5-cyclopropoxy-4-methylpyridine introduces steric hindrance and electron-donating effects, which may reduce electrophilic substitution rates compared to halogen-only analogs like 2-Chloro-4-iodo-5-methylpyridine .
  • Fluorine in 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine enhances electronegativity, improving metabolic stability in drug candidates .

Physicochemical Properties :

  • Melting points for substituted pyridines vary widely (268–287°C for aryl-substituted derivatives vs. unreported values for halogenated analogs), likely due to differences in molecular symmetry and intermolecular interactions.
  • Molecular weights correlate with substituent bulk; iodine in 2-Chloro-4-iodo-5-methylpyridine increases molecular weight significantly (268.5 g/mol) compared to cyclopropoxy analogs (~183.6 g/mol) .

Biological and Industrial Applications: 2-Chloro-5-cyclopropoxy-4-methylpyridine is hypothesized to serve as a precursor for kinase inhibitors, similar to 2-Chloro-4-iodo-5-methylpyridine, which is used in ERK2 inhibitor synthesis . Amino-substituted pyridines (e.g., 5-Chloro-4-cyclopropylpyridin-2-amine) exhibit antimicrobial activity, suggesting that the target compound could be modified for similar biological roles .

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